molecular formula C10H4ClF3N2O2S B1436342 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid CAS No. 1823182-71-3

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid

Cat. No.: B1436342
CAS No.: 1823182-71-3
M. Wt: 308.66 g/mol
InChI Key: PSLFKGSMRGCXCO-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a thiazole ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyridine and thiazole precursors. One common approach is to first synthesize 3-chloro-5-(trifluoromethyl)pyridine, followed by its reaction with thiazole derivatives under specific conditions to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential applications in drug discovery and development. It can be used to design new pharmaceuticals with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry: In the chemical industry, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrazole-4-carboxylic acid

  • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)imidazole-4-carboxylic acid

Uniqueness: 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid is unique due to its specific combination of functional groups and heterocyclic rings. This distinct structure may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF3N2O2S/c11-5-1-4(10(12,13)14)2-15-7(5)8-16-6(3-19-8)9(17)18/h1-3H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLFKGSMRGCXCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=NC(=CS2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid
Reactant of Route 2
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid
Reactant of Route 3
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid
Reactant of Route 6
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid

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